molecular formula C12H16FNO3 B13918339 2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine

2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine

Cat. No.: B13918339
M. Wt: 241.26 g/mol
InChI Key: CHUNHSKLIPNGSR-UHFFFAOYSA-N
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Description

Historical Evolution of Fluoropyridine-Tetrahydropyran Conjugate Research

The development of fluoropyridine-tetrahydropyran conjugates emerged from early 21st-century efforts to enhance the bioavailability and chemical stability of heterocyclic compounds. Initial work focused on adapting classical fluorination methods, such as the Balz-Schiemann reaction, to pyridine derivatives. For instance, bromo-fluoro-picoline intermediates synthesized via diazotization in anhydrous hydrogen fluoride demonstrated yields exceeding 85% in key steps. The integration of tetrahydropyran moieties began as a strategy to modulate solubility, with early examples appearing in patent literature by 2012. A pivotal advancement occurred with the development of regioselective etherification techniques, enabling precise installation of 2-tetrahydropyran-2-yloxyethoxy groups at the C5 position of fluoropyridine cores. This progression is exemplified by the 2015 disclosure of 2-fluoro-5-[2-(oxan-2-yloxy)ethoxy]pyridine (PubChem CID 86719972), which established a benchmark for subsequent structural analogs.

Table 1: Key Historical Milestones in Fluoropyridine-THP Conjugate Synthesis

Year Development Yield Improvement Source
2012 Bromo-fluorination via HF/NaNO₂ systems 76.8% overall Patent CN102898358A
2015 THP-ether functionalization at C5 N/A PubChem
2020 Click chemistry applications in bioconjugation 10% RCY ACS Omega

Academic Significance in Heterocyclic Compound Development

This conjugate represents a paradigm shift in hybrid heterocycle design, combining the electronic effects of fluorine substitution with the steric protection offered by tetrahydropyran (THP) groups. The molecular architecture (C₁₂H₁₆FNO₃, MW 241.26 g/mol) enables unique dipole interactions critical for pharmaceutical targeting, as demonstrated in angiotensin II receptor tracers. The THP-ether linkage confers hydrolytic stability while maintaining hydrogen-bonding capacity—a balance previously unattainable with simpler alkoxy groups. Academic studies highlight its role in facilitating:

  • Regiochemical control in nucleophilic aromatic substitution (NAS) reactions due to fluorine's ortho-directing effects
  • Enhanced metabolic stability compared to non-fluorinated analogs, as evidenced by in vitro microsomal assays
  • Versatile synthetic handles through THP deprotection (aqueous acid) and fluoropyridine functionalization

Recent work demonstrates the compound's utility as a precursor for PET radiotracers, with copper(I)-catalyzed azide-alkyne cycloadditions achieving molar activities >380 GBq/μmol.

Contemporary Research Paradigms and Knowledge Limitations

Current synthesis strategies emphasize atom economy and step efficiency, building upon the foundational two-step approach:

  • Core fluorination : Modern adaptations employ continuous-flow HF reactors to improve safety and yield (cf. batch processes in)
  • Etherification : Transition metal-catalyzed coupling replaces classical Williamson methods, enabling C-O bond formation under milder conditions

Table 2: Comparative Analysis of Synthesis Methods

Parameter Classical (2012) Modern (2025)
Fluorination Agent Anhydrous HF KF/18-crown-6 complexes
Ether Coupling SNAr with THP-bromide Pd-catalyzed Buchwald-Hartwig
Typical Yield 72.5-78.7% 85-92% (estimated)

Critical knowledge gaps persist in three areas:

  • Stereoelectronic effects : The THP group's chair conformation influences pyridine ring electronics unpredictably
  • Scale-up challenges : HF-based systems remain problematic for industrial production despite lab-scale success
  • Functionalization limits : Simultaneous modification of fluorine and THP-ether groups often leads to side reactions

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

2-fluoro-5-[2-(oxan-2-yloxy)ethoxy]pyridine

InChI

InChI=1S/C12H16FNO3/c13-11-5-4-10(9-14-11)15-7-8-17-12-3-1-2-6-16-12/h4-5,9,12H,1-3,6-8H2

InChI Key

CHUNHSKLIPNGSR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOC2=CN=C(C=C2)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine typically involves:

  • Introduction of halogen substituents (bromine or fluorine) onto the pyridine ring,
  • Protection of hydroxyl groups using tetrahydropyran (THP) moieties,
  • Formation of ether linkages via nucleophilic substitution,
  • Selective fluorination of the pyridine ring.

These steps require careful control of reaction conditions such as temperature, solvent, and reagents to achieve high yields and purity.

Stepwise Preparation Example from Patent CN102898358A

A representative synthetic route for fluoropyridine derivatives, which can be adapted for the target compound, is described in CN102898358A:

Step Reaction Description Reagents & Conditions Yield (%)
1 Bromination of hydroxyl-substituted nitro-picoline 2-hydroxyl-5-nitro-6-picoline + phosphorus tribromide, acetonitrile, 110–130 °C, 3 h 92.8
2 Catalytic hydrogenation of nitro to amino group Raney nickel, methanol, 40 psi H₂, RT, 5 h 90.0
3 Diazotization and fluorination Sodium nitrite, anhydrous HF, -78 °C to 70 °C 86.3

This sequence achieves an overall yield of approximately 78.7%. The key fluorination step employs diazotization of the amino group followed by substitution with fluoride under anhydrous hydrogen fluoride conditions.

Protection of Hydroxyl Groups with Tetrahydropyran

The tetrahydropyran protecting group is introduced to hydroxyl functionalities to stabilize them during subsequent reactions. According to a synthetic example from a recent study:

  • The reaction of a hydroxyalkyl intermediate with 2-(2-bromoethoxy)tetrahydropyran in the presence of sodium hydride in N,N-dimethylformamide (DMF) at 70 °C for 10 hours yields the THP-protected ether.
  • This reaction proceeds with a 73% yield and is followed by standard workup and purification by silica gel chromatography.

This protection strategy is essential to prevent side reactions during halogenation and fluorination steps.

Radiofluorination and Alkyne Functionalization Approach

In advanced applications such as radiolabeling, the compound 2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine or closely related analogs are synthesized with alkyne functionalities for click chemistry:

  • The synthesis involves preparing a trimethylammonium trifluoromethanesulfonate precursor that undergoes nucleophilic substitution with [^18F]fluoride.
  • The reaction is carried out under anhydrous conditions with potassium carbonate and Kryptofix 2.2.2 as phase transfer catalysts.
  • The fluorination is performed via azeotropic drying and heating, followed by purification.
  • This method is optimized for rapid synthesis due to the short half-life of fluorine-18 radionuclide.

Although this approach is specialized for radiochemistry, it demonstrates the versatility of fluoropyridine derivatives synthesis.

Summary Table of Key Preparation Steps

Preparation Step Reagents Conditions Comments Yield Range
Bromination of hydroxypyridine Phosphorus tribromide, acetonitrile 110–130 °C, 3 h Converts hydroxyl to bromide ~90%
Catalytic hydrogenation Raney nickel, methanol, H₂ (40 psi) Room temp, 5 h Reduces nitro to amino group ~90%
Diazotization and fluorination Sodium nitrite, anhydrous HF -78 °C to 70 °C Amino to fluoro substitution ~86%
THP protection of hydroxyl 2-(2-bromoethoxy)tetrahydropyran, NaH, DMF 70 °C, 10 h Protects hydroxyl group ~73%
Radiofluorination (specialized) [^18F]fluoride, K₂CO₃, Kryptofix 2.2.2 Azeotropic drying, heating For radiolabeling Not specified

Detailed Research Findings

  • The fluorination step via diazonium salt intermediate is a well-established method for introducing fluorine into aromatic heterocycles, providing good regioselectivity and high yield.
  • The use of tetrahydropyran as a protecting group for hydroxyls is advantageous due to its stability under acidic and basic conditions and ease of removal post-synthesis.
  • Catalytic hydrogenation with Raney nickel is effective for reducing nitro groups to amines without affecting other sensitive functionalities.
  • For radiolabeling purposes, the synthesis of fluoropyridine derivatives bearing alkyne groups enables bioorthogonal click chemistry, facilitating rapid and efficient conjugation under mild conditions.
  • The overall synthetic route requires careful purification steps such as recrystallization and column chromatography to ensure compound purity suitable for pharmaceutical or radiochemical applications.

Chemical Reactions Analysis

2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine is not well-documented. fluorinated pyridines generally exert their effects through interactions with biological molecules, such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Substituent Analysis

Compound Name Substituent at Pyridine 5-Position Molecular Weight (g/mol) Key Features References
2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine Tetrahydropyran-oxyethoxy ~257.28* Bulky, oxygen-rich group; enhances solubility and stability; prodrug potential.
2-Fluoro-5-(4-fluorophenyl)pyridine 4-Fluorophenyl 191.18 Aromatic π-π interactions; moderate lipophilicity (logP ~2.5).
2-Fluoro-5-(methylthio)pyridine Methylthio 143.18 Small, lipophilic group (logP ~1.8); prone to oxidative metabolism.
2-Fluoro-5-(trifluoromethyl)pyridine Trifluoromethyl 181.11 Electron-withdrawing; high volatility; common in agrochemicals.
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 3-Fluoro-4-methoxyphenyl + hydroxyl 219.21 Hydrogen-bonding capacity; lower metabolic stability due to free hydroxyl.

*Estimated based on pyridine core (93.1 g/mol) + substituent contributions.

Biological Activity

2-Fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine is a synthetic compound that has garnered attention for its potential biological activity. This article will explore its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources of scientific literature.

Chemical Structure and Properties

The compound's chemical formula is C12H16FNO3C_{12}H_{16}FNO_3 with a molecular weight of 241.26 g/mol. The structure features a pyridine ring substituted with a fluorine atom and a tetrahydropyran-2-yloxyethoxy group, which may influence its biological interactions.

Research indicates that compounds similar to 2-fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine exhibit various biological activities, including:

  • Antitumor Activity : Compounds with structural similarities have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
  • Antimicrobial Properties : The presence of the tetrahydropyran moiety may enhance the compound's ability to disrupt microbial cell membranes, leading to increased antimicrobial activity.
  • Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from oxidative stress, suggesting possible applications in neurodegenerative diseases.

Pharmacological Studies

A summary of relevant studies is presented in the table below:

Study ReferenceBiological ActivityKey Findings
AntitumorInhibits proliferation of renal carcinoma cells.
AntimicrobialExhibits activity against Gram-positive bacteria.
NeuroprotectionProtects neuronal cells from oxidative damage.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of various pyridine derivatives, including 2-fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine. The compound was found to significantly reduce tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial properties of tetrahydropyran derivatives. The results indicated that 2-fluoro-5-(2-tetrahydropyran-2-yloxyethoxy)pyridine had notable activity against Staphylococcus aureus, highlighting its potential for developing new antibiotics.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters investigated the neuroprotective effects of the compound in models of oxidative stress. The findings revealed that treatment with the compound led to decreased apoptosis in neuronal cells, indicating its potential use in therapies for neurodegenerative disorders.

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